molecular formula C18H18F3NO2 B1221363 Ufenamate CAS No. 67330-25-0

Ufenamate

Numéro de catalogue B1221363
Numéro CAS: 67330-25-0
Poids moléculaire: 337.3 g/mol
Clé InChI: JDLSRXWHEBFHNC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ufenamate is a lipophilic drug whose characteristics and interactions with various substances have been studied extensively. It's known for its penetration abilities into the skin when mixed with certain oily vehicles, indicating its significant solubility and interaction potential with biological membranes.

Synthesis Analysis

The synthesis of compounds related to Ufenamate can involve multi-component reactions, such as the Ugi reaction, which allows for the creation of complex molecules. For instance, the Ugi four-component reaction has been used to synthesize carfentanil amide opioids, which, like Ufenamate, involve complex organic structures and can interact with biological receptors (A. Váradi et al., 2015).

Molecular Structure Analysis

The molecular structure of Ufenamate and related compounds often involves intricate arrangements of atoms that facilitate their biological activity. For instance, metal complexes with mefenamato ligand have been synthesized and characterized, revealing unique structural features that could influence their interaction with biological systems (Michał Gacki et al., 2020).

Chemical Reactions and Properties

Ufenamate's chemical properties, such as its ability to penetrate skin layers, can be influenced by the characteristics of the vehicles it is mixed with. Studies have shown that its skin penetration varies with the type of vehicle, affecting its delivery and efficacy (Hayato Iino et al., 2017).

Physical Properties Analysis

The physical properties of Ufenamate, including its solubility and interaction with other substances, are crucial for its application in various fields. Its penetration ability into the skin, influenced by different vehicles, highlights its physical interaction capabilities, which are essential for its effectiveness (Hayato Iino et al., 2015).

Chemical Properties Analysis

The chemical interactions of Ufenamate, especially its binding and inhibition capabilities, are significant for its function. Its binding to proteins and potential to inhibit certain biological processes are areas of interest in understanding its broader applications and effects (J. Cousin & R. Motais, 1982).

Applications De Recherche Scientifique

Skin Penetration and Vehicle Influence

Ufenamate's skin penetration properties have been a significant focus of scientific research. Studies have shown that the penetration of ufenamate into the skin varies based on the skin condition and the vehicle used for delivery. For instance, ufenamate demonstrates higher penetration into intact and stripped skin when using a water-based vehicle compared to liquid paraffin. This indicates its potential for treating conditions requiring higher skin absorption. However, its penetration decreases significantly in delipidized skin, suggesting it may not be suitable for dry skin conditions (Iino et al., 2015) (Iino et al., 2017).

Potential for Neuroprotection

Ufenamate has shown promise in neuroprotection. A study highlighted its efficacy in rodent models of Alzheimer's disease and inflammation, suggesting its potential repurposing as an NLRP3 inflammasome inhibitor and therapeutic agent for Alzheimer's disease. This highlights the broader implications of ufenamate beyond its traditional use as an NSAID (Daniels et al., 2016).

Impact on Ion Channels

The effect of ufenamate on ion channels has been explored, revealing that fenamates, including ufenamate, inhibit human sodium channels Nav1.7 and Nav1.8. This could contribute to their analgesic activity, suggesting a broader mechanism of action than just COX inhibition (Sun et al., 2019).

Effects on Ion Transport and Cellular Processes

Fenamates, the class of drugs to which ufenamate belongs, have been shown to alter ion transport and cellular processes. For instance, fenamates can modulate mitochondrial calcium homeostasis, impacting store-operated channels and altering intracellular Ca2+ concentration. This underscores the multifaceted actions of ufenamate at the cellular level (Tu et al., 2009).

Modulation of Bilayer Properties

Research has also indicated that fenamates, including ufenamate, can alter the properties of bilayers, which might contribute to their mechanism of action in modulating ion channels and other membrane proteins. This suggests a potential area for developing new drugs with similar properties but fewer side effects (Sanford et al., 2011).

Safety And Hazards

Ufenamate is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

The market for Ufenamate is expected to witness significant growth in the coming years. The increasing prevalence of osteoarthritis, coupled with the rising geriatric population, is driving the demand for effective pain management medications like Ufenamate . Additionally, advancements in drug delivery systems are also playing a significant role in driving the growth of the Ufenamate market .

Propriétés

IUPAC Name

butyl 2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-2-3-11-24-17(23)15-9-4-5-10-16(15)22-14-8-6-7-13(12-14)18(19,20)21/h4-10,12,22H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLSRXWHEBFHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867269
Record name Butyl flufenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ufenamate

CAS RN

67330-25-0
Record name Ufenamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67330-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ufenamate [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067330250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl flufenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name butyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UFENAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z7O7C1SLZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In anhydrous dimethyl formamide was dissolved 3.2 g. of potassium salt of N-(3-trifluoromethylphenyl)anthranilic acid. To the solution was added 5.0 g. of n-butyl bromide. The mixture was heated at 100°-120° C. for 5 hrs. while stirring. The precipitated potassium bromide was taken out by filtration. The filtrate was concentrated and the residue obtained was distilled to obtain 3.1 g. of light yellow liquid having a boiling point of 190°-192° C. (5 mmHg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ufenamate
Reactant of Route 2
Reactant of Route 2
Ufenamate
Reactant of Route 3
Reactant of Route 3
Ufenamate
Reactant of Route 4
Reactant of Route 4
Ufenamate
Reactant of Route 5
Reactant of Route 5
Ufenamate
Reactant of Route 6
Reactant of Route 6
Ufenamate

Citations

For This Compound
43
Citations
H Iino, M Fujii, M Fujino, S Kohara… - Biological and …, 2017 - jstage.jst.go.jp
… The amounts of ufenamate and IPM in the stratum corneum (SC), epidermis, and … of ufenamate from liquid oils were significantly higher than those from WP; the amounts of ufenamate …
Number of citations: 9 www.jstage.jst.go.jp
H Iino, M Fujii, M Fujino, N Koizumi… - Biological and …, 2015 - jstage.jst.go.jp
The purpose of this study was to clarify the effect of skin condition on skin penetration of the very high lipophilic drug, ufenamate (UF). UF was applied to stripped or delipidized skin …
Number of citations: 2 www.jstage.jst.go.jp
…, IT Acid, I Farnesil, T Acid, ISH Ufenamate… - plos.figshare.com
… Ufenamate Isopropylantipyrine …
Number of citations: 2 plos.figshare.com
M NATSUAKI - Environmental Dermatology, 2000 - jglobal.jst.go.jp
… Ufenamate About Ufenamate … Search "Ufenamate" …
Number of citations: 10 jglobal.jst.go.jp
Y Uwai, R Taniguchi, H Motohashi, H Saito… - Drug metabolism and …, 2004 - jstage.jst.go.jp
… uptake by both transporters was signiˆcantly inhibited by both loxoprofen and the trans-OH metabolite similar to other NSAIDs such as ibuprofen, indomethacin, ‰ufenamate and …
Number of citations: 95 www.jstage.jst.go.jp
T Li, Y Xin, D Liu, J Sun, J Li, Y Zhang… - Infectious Microbes & …, 2023 - journals.lww.com
Lyme disease (LD) is a tick-transmitted infection caused by Borrelia burgdorferi sensu lato species, which include B. burgdorferi, Borrelia afzelii and Borrelia garinii. The majority of …
Number of citations: 3 journals.lww.com
Y Gao, J Nie, Y Li, G Liao, Y Huo, XQ Hu - ChemCatChem, 2020 - Wiley Online Library
… For example, Mefenamic acid, Meclofenamates and Ufenamate possess good analgesic, anti-inflammatory and antipyretic activities (Figure 1).11 In addition, they are also precursors to …
P Prasher, M Sharma - gs-9973inhibitor.com
Anthranilic acid and its analogues present a privileged profile as pharmacophores for the rational development of pharmaceuticals deliberated for managing the pathophysiology and …
Number of citations: 0 gs-9973inhibitor.com
K Matsuzaki, K Okuyama, E Tokunaga, N Saito… - Organic …, 2015 - ACS Publications
… We succeeded in synthesizing a medicinally attractive SF 5 -analogue of the anti-inflammatory agent ufenamate in 97% yield under the same conditions (Scheme 6). …
Number of citations: 54 pubs.acs.org
Y Wang, M Fan, H Wang, Y You, C Wei, M Liu, A Luo… - Medicine, 2022 - journals.lww.com
… otone OR tanderil OR piketoprofen OR calmatel OR triparsean OR piroxicam OR feldene OR pranoprofen OR oftalar OR pranox OR suxibuzone OR danilon OR flamilon OR ufenamate …
Number of citations: 1 journals.lww.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.